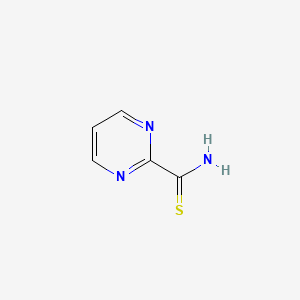

Pyrimidine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUHVPUYFSGVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632175 | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-73-9 | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Pyrimidine-2-Carbothioamide Derivatives

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] It forms the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[3][4] This inherent biocompatibility has made pyrimidine and its derivatives a privileged scaffold in the design of therapeutic agents.[1][5] The structural versatility of the pyrimidine ring allows for extensive functionalization, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5][6][7]

Among the vast landscape of pyrimidine derivatives, those incorporating a carbothioamide moiety at the 2-position (this compound) have garnered significant interest. The presence of the thioamide group (-CSNH₂) introduces unique electronic and steric properties, enhancing the molecule's ability to participate in hydrogen bonding and coordinate with biological targets. This guide provides a comprehensive overview of the synthesis and detailed characterization of novel this compound derivatives, aimed at researchers and scientists in the field of drug development.

PART 1: Synthetic Strategies and Mechanistic Rationale

The most prevalent and efficient method for constructing the pyrimidine ring is through cyclocondensation reactions.[3] A common and reliable approach for synthesizing 4,6-disubstituted-pyrimidine-2-thiol, a direct precursor to many carbothioamide derivatives, involves the reaction of a chalcone with thiourea in a basic medium.[8][9]

Core Synthesis Workflow: From Chalcones to Pyrimidine-2-thiols

The synthesis is typically a two-step process, beginning with the formation of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by the cyclization with thiourea.[9]

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an appropriate ketone (e.g., a substituted acetophenone).[8]

-

Rationale: The base (commonly NaOH or KOH) deprotonates the α-carbon of the ketone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone. The choice of substituents on the starting aldehyde and ketone is critical as it dictates the final substitution pattern on the pyrimidine ring, directly influencing the molecule's biological activity.[4]

Step 2: Cyclocondensation with Thiourea The synthesized chalcone is then reacted with thiourea in the presence of a base, typically in an alcoholic solvent like ethanol, to yield the pyrimidine-2-thiol derivative.[9]

-

Rationale: Thiourea acts as the N-C-N fragment donor.[3] The reaction proceeds via a Michael addition of the thiourea to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable six-membered heterocyclic ring. The basic medium facilitates the necessary tautomerization and proton transfer steps.

Below is a generalized workflow for this synthetic approach.

Caption: General workflow for the synthesis of Pyrimidine derivatives.

Experimental Protocol: Synthesis of a Model 4,6-Diarylpyrimidine-2-thiol

Materials: Substituted benzaldehyde (10 mmol), substituted acetophenone (10 mmol), thiourea (10 mmol), sodium hydroxide (20 mmol), ethanol.

-

Chalcone Synthesis:

-

Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30 mL).

-

Slowly add an aqueous solution of sodium hydroxide (10 mmol in 5 mL water) while stirring the mixture in an ice bath.

-

Continue stirring at room temperature for 6-18 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Once the reaction is complete, pour the mixture into crushed ice. The precipitated solid (chalcone) is filtered, washed thoroughly with cold water until the washings are neutral, and dried.[9]

-

Recrystallize the crude product from methanol to obtain the pure chalcone.

-

-

Pyrimidine Synthesis:

-

In a round-bottom flask, dissolve the purified chalcone (10 mmol) and thiourea (10 mmol) in ethanol (40 mL).

-

Add a solution of sodium hydroxide (10 mmol) in ethanol (10 mL).

-

Reflux the mixture for 12-15 hours, again monitoring by TLC.[9]

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the pyrimidine-2-thiol derivative.

-

Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final product.

-

PART 2: Comprehensive Characterization and Structural Elucidation

The unambiguous identification and structural confirmation of the synthesized compounds are paramount. A multi-faceted analytical approach, combining spectroscopic and physical methods, provides a self-validating system to ensure the integrity of the final product.

Spectroscopic Analysis

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the compound's structure and functional groups.[10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.[10] Both ¹H and ¹³C NMR spectra are essential.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution; sonication may be used if necessary.[10]

-

Interpretation: Aromatic protons typically appear in the δ 6.5-9.2 ppm region.[11] The proton of the pyrimidine ring (at C5) often appears as a singlet. The NH proton of the thiol/thione tautomer can appear as a broad singlet at a higher chemical shift (e.g., δ 12-13 ppm).[12] The chemical shifts of substituent protons provide further structural confirmation.

-

-

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.

-

Interpretation: The carbon atoms of the pyrimidine ring have characteristic chemical shifts. The thiocarbonyl carbon (C=S) is particularly noteworthy, appearing significantly downfield (δ > 175 ppm).[12] Aromatic carbons resonate in the δ 110-160 ppm range.

-

| ¹H NMR Spectral Data (Typical Ranges) | ¹³C NMR Spectral Data (Typical Ranges) |

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 6.5 - 9.0 |

| Pyrimidine C5-H | 6.0 - 7.5 |

| NH (Thiol/Thione) | 12.0 - 13.5 |

| Aliphatic (e.g., -CH₃) | 0.9 - 4.0 |

2. Mass Spectrometry (MS) MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.[10]

-

Technique: Electrospray ionization (ESI) is commonly used for these types of molecules.

-

Interpretation: The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the synthesized compound. The fragmentation pattern can also offer valuable structural clues.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the presence of key functional groups based on their characteristic vibration frequencies.[11][12]

-

Sample Preparation: Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Interpretation: The presence of a C=S bond, N-H, and C=N stretching vibrations confirms the formation of the pyrimidine-thiol ring.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Pyrimidine Ring) | 1525 - 1575[11] |

| C=C Stretch (Aromatic/Pyrimidine) | 1450 - 1600[11] |

| C=S Stretch | 1050 - 1250 |

Physical and Analytical Characterization

1. Melting Point (M.P.) Determination The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.[8]

2. Elemental Analysis Elemental analysis (CHN or CHNS) determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values should be within ±0.4% of the calculated theoretical values for the proposed molecular formula, providing definitive proof of the compound's elemental composition.[11]

Workflow for Structural Validation

Caption: Self-validating workflow for compound characterization.

Conclusion

The synthesis and characterization of novel this compound derivatives represent a vital area of research in medicinal chemistry. The synthetic pathway via Claisen-Schmidt condensation followed by cyclization with thiourea is a robust and versatile method for generating a diverse library of these compounds.[9] A rigorous and multi-pronged characterization strategy, employing NMR, MS, FT-IR, and elemental analysis, is essential to unequivocally confirm the structure and purity of the synthesized molecules.[12] This detailed guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and validate these promising therapeutic agents, paving the way for future drug discovery and development.

References

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

-

2D sketch of substituted pyrimidine-carbothioamides. The regions making... - ResearchGate. Available from: [Link]

-

Synthesis of some new Pyrazoline Carbothioamides and Pyrimidinethiols Derivatives from Bis-α, β - Semantic Scholar. Available from: [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available from: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. Available from: [Link]

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - MDPI. Available from: [Link]

-

Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate. Available from: [Link]

-

Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships - NIH. Available from: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available from: [Link]

-

Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed Central. Available from: [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central. Available from: [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed Central. Available from: [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. Available from: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available from: [Link]

-

Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available from: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ashdin.com [ashdin.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of Pyrimidine-2-carbothioamide compounds

An In-Depth Technical Guide to the Biological Activities of Pyrimidine-2-carbothioamide Compounds

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous pharmacologically active agents.[1][2][3][4] When functionalized with a carbothioamide group at the 2-position, a class of compounds with a remarkably broad and potent spectrum of biological activities emerges. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We will delve into their significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by quantitative data, mechanistic insights, and detailed experimental protocols. The narrative emphasizes the structure-activity relationships that govern their efficacy, offering a roadmap for the rational design of next-generation therapeutics based on this versatile heterocyclic core.

The this compound Scaffold: Synthesis and Significance

The versatility of the pyrimidine ring, combined with the unique chemical properties of the carbothioamide moiety, creates a powerful pharmacophore. Pyrimidines are relatively stable due to their aromaticity, yet possess reactive sites that allow for extensive functionalization, enabling the fine-tuning of their biological profiles.[5]

General Synthesis Strategy

The most prevalent and efficient method for constructing the this compound core involves the cyclocondensation of a 1,3-bifunctional three-carbon fragment with thiourea.[1][6] This approach allows for significant diversity in the final product, as various substituents can be incorporated into the starting materials.

A typical synthesis workflow begins with a Claisen-Schmidt condensation to form an α,β-unsaturated carbonyl compound (a chalcone), which then serves as the three-carbon fragment for cyclization with thiourea in a basic medium.[7]

Caption: General workflow for synthesizing pyrimidine derivatives.

Anticancer Activities

This compound derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for several potent pyrimidine-carbothioamide compounds is the disruption of microtubule dynamics.[8] Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization can arrest the cell cycle and trigger apoptosis. Certain sulfonamide-functionalized pyridine carbothioamides have been shown to bind to the colchicine-binding site of tubulin, effectively inhibiting microtubule assembly.[9]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | PC-3 (Prostate) | 1.1 | [9] |

| Compound 5 | PC-3 (Prostate) | 1.4 | [9] |

| Compound 12k | MDA-MB-231 (Breast) | 5.85 | [10] |

| Compound 12k | HepG2 (Liver) | 7.87 | [10] |

| Compound 12k | A549 (Lung) | 6.41 | [10] |

| Compound 14 | MCF7 (Breast) | 22.12 | [11] |

| Compound 3b | C32 (Melanoma) | 24.4 | [12] |

Mechanism of Action: Kinase Inhibition

Another key anticancer strategy is the inhibition of protein kinases that are overactive in cancer cells. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis, the process by which tumors form new blood vessels. Pyrimidine-thioindole conjugates have been developed as potent VEGFR-2 inhibitors, with IC50 values in the nanomolar range.[10] Similarly, derivatives of pyrido[2,3-d]pyrimidine have shown potent inhibitory activity against PIM-1 kinase, a protein involved in cell survival and proliferation.[13]

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is a fundamental tool for screening potential anticancer compounds.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activities

The this compound scaffold is a fertile ground for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Spectrum of Activity

These compounds have been evaluated against a wide range of pathogens.[15] Various derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains including Candida albicans and Aspergillus niger.[5][15][16]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 2H-thiopyran-pyrimidine hybrid | C. albicans | 0.25 | [17] |

| 2H-thiopyran-pyrimidine hybrid | E. coli | 8 | [17] |

| Pyrimidine derivative | E. coli | 1.0 | [5] |

| Pyrimidine derivative | P. aeruginosa | 1.0 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial or fungal inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activities

The emergence of viral diseases necessitates the development of broad-spectrum antiviral agents. This compound and related structures have shown promise in this area, particularly through the targeting of host-cell pathways essential for viral replication.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Viruses are dependent on the host cell's machinery for replication. A key pathway is the de novo synthesis of pyrimidines, which are essential for building viral RNA and DNA. Some broad-spectrum antiviral compounds function by inhibiting host pyrimidine synthesis, thereby starving the virus of necessary building blocks.[18] This mechanism can be effective against a wide range of RNA viruses. Supplementing cells with external pyrimidines like cytidine or uridine can reverse the antiviral effect, confirming this mode of action.[18]

Activity Against Specific Viruses

Derivatives of this class have been specifically tested and shown activity against clinically relevant viruses:

-

Human Coronavirus 229E (HCoV-229E): Certain pyrimido[4,5-d]pyrimidines have exhibited remarkable efficacy against this common coronavirus.[19]

-

SARS-CoV-2: Novel pyrimidine thioglycosides have been synthesized and screened for activity against the virus responsible for COVID-19.[20]

-

Avian Influenza H5N1: The same series of thioglycosides also demonstrated activity against this highly pathogenic influenza strain.[20]

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases. This compound derivatives can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory performance comparable to the established drug meloxicam.[21] Molecular docking studies suggest these compounds fit favorably into the active site of COX-2. Some pyridine carbothioamide analogs have also demonstrated potent in vitro anti-inflammatory activity with IC50 values ranging from 10.25 to 23.15 µM.[22][23]

| Compound ID | Target | IC50 (µM) | Reference |

| Compound R6 | In vitro inflammation | 10.25 | [22] |

| Compound R4 | In vitro inflammation | 11.89 | [22] |

| Compound R2 | In vitro inflammation | 19.05 | [22] |

| Ibuprofen (Reference) | In vitro inflammation | 54.29 | [22] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound compounds is highly dependent on the nature and position of substituents on the heterocyclic ring.[3][4][24] Understanding these relationships is critical for designing more potent and selective molecules.

-

Substituents on the Pyrimidine Ring: The introduction of different groups at the 4, 5, and 6 positions significantly modulates activity. For instance, incorporating bulky aromatic groups can enhance binding to hydrophobic pockets in target enzymes.

-

The Carbothioamide Moiety: The N-H group of the carbothioamide is often a crucial hydrogen bond donor. Substituents on this nitrogen can influence lipophilicity and steric interactions within the binding site.

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can affect the overall reactivity and binding affinity of the molecule. For example, electron-withdrawing groups like halogens or nitro groups on phenyl rings attached to the pyrimidine core have been shown to enhance antimicrobial or anticancer activity in certain series.[15]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. ijrpr.com [ijrpr.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 5. journals.innovareacademics.in [journals.innovareacademics.in]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of carbamide derived pyrimidine-thioindole conjugates as potential VEGFR-2 inhibitors with anti-angiogenesis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjarr.com [wjarr.com]

- 17. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 18. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 20. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Probing the Pharmacological Promise: An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine-2-carbothioamide and Its Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the mechanistic underpinnings of Pyrimidine-2-carbothioamide and its structurally related derivatives. While specific quantitative data for the parent this compound is limited in publicly accessible literature, this document will delve into the well-documented anti-inflammatory and anticancer activities of its derivatives, offering a robust framework for investigating this promising chemical scaffold. By synthesizing data from numerous studies, this guide will illuminate the key molecular targets and cellular pathways modulated by these compounds, and provide detailed, field-proven experimental protocols to empower further research and development.

Introduction: The this compound Scaffold - A Nucleus of Diverse Bioactivity

The pyrimidine core is a ubiquitous motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The introduction of a carbothioamide group at the 2-position of the pyrimidine ring gives rise to this compound, a scaffold that has served as a fertile ground for the development of novel bioactive molecules. These derivatives have demonstrated significant potential in modulating key pathological processes, primarily through their interactions with enzymes and signaling pathways central to inflammation and cancer.

This guide will dissect the two most prominent and well-investigated mechanisms of action associated with this compound derivatives: the attenuation of inflammatory responses and the inhibition of cancer cell proliferation. We will explore the molecular intricacies of these mechanisms, supported by experimental evidence and detailed protocols to facilitate the replication and extension of these findings.

The Anti-inflammatory Arsenal: Targeting Key Mediators of Inflammation

Derivatives of this compound have emerged as potent anti-inflammatory agents, primarily by targeting the cyclooxygenase (COX) enzymes and modulating the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism underlying the anti-inflammatory effects of many pyrimidine derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins.

Pyrimidine-based compounds can selectively bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. This selective inhibition is a highly sought-after therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1 isoform.

The inhibitory potency of pyrimidine derivatives against COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the COX-2 inhibitory activity of representative pyrimidine derivatives from the literature.

| Compound Class | Specific Derivative Example | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) |

| Pyrimidine-5-carbonitriles | Compound 5d | 0.16 ± 0.01 | Celecoxib | 0.17 ± 0.01 |

| Pyrimidine-5-carbonitriles | Compound 3b | 0.20 ± 0.01 | Nimesulide | >10 |

| Fused Pyrimidines | Compound 4a | 0.65 | Celecoxib | 0.56 |

| Fused Pyrimidines | Compound 3 | 0.85 | Ibuprofen | 1.2 |

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives. [1][2]

This protocol outlines a colorimetric method to determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Principle: The peroxidase activity of COX is determined by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂, which results in a color change that can be measured spectrophotometrically.[3]

Materials:

-

COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test compounds and reference inhibitors (e.g., Celecoxib)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme in a 96-well plate.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm at timed intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Halting Uncontrolled Growth: Anticancer Mechanisms of Action

The anticancer properties of this compound derivatives are multifaceted, with the most prominent mechanisms being the disruption of microtubule dynamics through tubulin polymerization inhibition and the induction of programmed cell death (apoptosis).

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Certain sulfonamide-functionalized pyridine carbothioamides have been identified as potent inhibitors of tubulin polymerization.[4]

These derivatives bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.

The efficacy of these compounds is assessed by their ability to inhibit tubulin polymerization, with IC50 values indicating their potency.

| Compound Class | Specific Derivative Example | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Polymerization IC50 (µM) |

| Sulfonamide-functionalized PCA | Compound 3 | 1.1 | Colchicine | 10.6 |

| Sulfonamide-functionalized PCA | Compound 5 | 1.4 | CA-4 | 2.96 |

Table 2: In Vitro Tubulin Polymerization Inhibitory Activity of Sulfonamide-Functionalized Pyridine Carbothioamides (PCAs). [4]

This protocol describes a turbidity-based assay to measure the inhibition of tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce this increase in turbidity.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol (to promote polymerization)

-

Test compounds and reference inhibitors (e.g., Colchicine)

-

96-well microplate and a temperature-controlled microplate reader

Procedure:

-

On ice, add tubulin stock solution to the General Tubulin Buffer containing GTP and glycerol.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance against time to generate polymerization curves.

-

Determine the IC50 value by comparing the extent of polymerization in the presence of the inhibitor to the control.

Induction of Apoptosis

A crucial mechanism for the anticancer activity of many this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.

These compounds can trigger apoptosis through various signaling pathways. Disruption of microtubule dynamics, as described above, is a potent inducer of the intrinsic apoptotic pathway. Additionally, some derivatives may directly modulate the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activate caspases, the key executioners of apoptosis.

The cytotoxic effect of these compounds on cancer cell lines is a primary indicator of their apoptosis-inducing potential, typically expressed as IC50 values.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Carbothioamide-based Pyrazoline | A549 (Lung) | 13.49 ± 0.17 | Staurosporine | Not specified |

| Carbothioamide-based Pyrazoline | HeLa (Cervical) | 17.52 ± 0.09 | Staurosporine | Not specified |

| Pyrimidine-sulfonamide hybrid | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |

Table 3: Cytotoxicity of Representative Carbothioamide and Sulfonamide Containing Pyrimidine Derivatives Against Various Cancer Cell Lines. [5][6][7]

A multi-assay approach is essential to confirm and characterize the induction of apoptosis.

Caption: Experimental workflow for confirming apoptosis induction.

Detailed Protocols:

-

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in treated cells indicates cytotoxicity.

-

Hoechst Staining: This fluorescent stain binds to DNA. In apoptotic cells, the chromatin condenses, and the nuclei fragment, leading to smaller, brighter, and more condensed nuclei when viewed under a fluorescence microscope.

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis or necrosis. Flow cytometry is used to quantify the percentage of cells in different stages of apoptosis.

-

Western Blot Analysis: This technique is used to detect the levels of key apoptosis-related proteins. Cleavage of caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis. Changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can elucidate the specific pathway involved.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Putative role of this compound derivatives in the NF-κB signaling pathway.

Caption: Proposed anticancer mechanism of action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with demonstrable anti-inflammatory and anticancer activities. The mechanisms of action, primarily centered around the inhibition of COX-2 and tubulin polymerization, offer clear avenues for therapeutic intervention. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to further investigate these compounds.

Future research should focus on several key areas:

-

Elucidation of the specific activity of the parent this compound: A thorough investigation into the bioactivity of the core compound is warranted to establish a baseline for structure-activity relationship studies.

-

Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy and safety studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

-

Exploration of additional mechanisms: While COX-2 and tubulin are key targets, it is likely that these compounds modulate other cellular pathways. A broader investigation into their molecular interactions will provide a more complete understanding of their pharmacological effects.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound and its derivatives in the ongoing battle against inflammatory diseases and cancer.

References

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed. (2023, April 27). Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC. (2024, April 16). Retrieved January 4, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pyrimidine-2-carbothioamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The pyrimidine ring is a foundational motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically approved therapeutics.[1][2] Among its myriad derivatives, pyrimidine-2-carbothioamide has emerged as a particularly promising and versatile scaffold for the development of novel drug candidates. This technical guide provides a comprehensive exploration of the this compound core, from its synthesis and chemical properties to its diverse biological activities and applications in drug discovery. We will delve into the causality behind experimental choices in the design and evaluation of these compounds, with a particular focus on their anticancer potential as kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery of new medicines based on this privileged scaffold.

The this compound Core: A Privileged Scaffold

The this compound scaffold is characterized by a pyrimidine ring substituted with a carbothioamide group at the 2-position. This unique arrangement of atoms confers a specific set of physicochemical properties that make it an attractive starting point for drug design. The presence of multiple nitrogen atoms and the sulfur atom in the thioamide group allows for a rich network of hydrogen bonding and other non-covalent interactions with biological targets.[3] Furthermore, the pyrimidine ring itself is a bioisostere of purines, enabling it to interact with a wide range of enzymes and receptors that recognize these endogenous molecules.[4]

Physicochemical Properties and Drug-Likeness

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of the this compound core and the subsequent generation of a diverse library of derivatives are critical steps in the drug discovery process. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound core is essential for any drug discovery program. While several methods exist for the synthesis of pyrimidines, a common and efficient route to this compound involves a two-step process starting from 2-methylthiopyrimidine.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of 2-Methylthiopyrimidine to 2-(Methylsulfonyl)pyrimidine

-

In a round-bottom flask, dissolve 2-methylthiopyrimidine in a suitable solvent such as acetonitrile.[1]

-

Under catalytic conditions, add an oxidizing agent (e.g., m-chloroperoxybenzoic acid) portion-wise at a controlled temperature (typically 0-25 °C).[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the intermediate compound, 2-(methylsulfonyl)pyrimidine.[1]

Step 2: Cyanation and Thionation to Yield this compound

-

The intermediate from Step 1 is reacted with a cyanide source, such as potassium cyanide, in a suitable solvent system (e.g., a mixture of an organic solvent and water) to generate 2-cyanopyrimidine.[1]

-

The resulting 2-cyanopyrimidine is then treated with a sulfurating agent, like hydrogen sulfide or Lawesson's reagent, to convert the nitrile group into a thioamide, yielding the final product, this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as catalyst, solvent, temperature, and reaction time, should be optimized for each specific application.

Generation of a Derivative Library

The true power of the this compound scaffold lies in its amenability to chemical modification. By strategically introducing various substituents at different positions of the pyrimidine ring, a vast chemical space can be explored to identify compounds with improved potency, selectivity, and pharmacokinetic properties. A common strategy involves the use of a key intermediate, such as a halogenated pyrimidine, which can then be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities.

Experimental Workflow: Generation of a this compound Derivative Library

Caption: Workflow for the synthesis of the this compound scaffold and a derivative library.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, making them attractive candidates for the treatment of a wide range of diseases.

Anticancer Activity

3.1.1. Kinase Inhibition: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5][11][12] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[13] Several pyrimidine-based compounds have been developed as EGFR inhibitors, and the this compound scaffold offers a promising framework for the design of novel inhibitors.[11][14]

EGFR Signaling Pathway

Caption: A simplified diagram of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) of this compound Derivatives as Kinase Inhibitors

The development of potent and selective kinase inhibitors requires a deep understanding of the structure-activity relationships (SAR). For this compound derivatives, key structural modifications have been shown to significantly impact their inhibitory activity against kinases like EGFR and VEGFR-2.[15][16]

-

Substitution at the 4- and 5-positions: The introduction of various aryl and heteroaryl groups at the 4- and 5-positions of the pyrimidine ring can lead to enhanced binding affinity to the kinase active site through hydrophobic and π-π stacking interactions.[2]

-

Modification of the Thioamide Group: The thioamide moiety is often crucial for hydrogen bonding interactions with the hinge region of the kinase domain. Modifications to this group can influence both potency and selectivity.

-

Introduction of Solubilizing Groups: The addition of polar groups, such as morpholine or piperazine, can improve the aqueous solubility and pharmacokinetic profile of the compounds.[17]

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | EGFR | A549 (Lung) | 0.5 | [18] |

| Derivative B | VEGFR-2 | HCT-116 (Colon) | 2.80 | [19] |

| Derivative C | EGFR | MCF-7 (Breast) | 3.58 | [13] |

| Derivative D | Multiple Kinases | HepG2 (Liver) | 29 | [10] |

Anti-inflammatory Activity

Table 2: In Vitro Anti-inflammatory Activity of Representative this compound Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Derivative E | COX-2 | 0.04 | >100 | [20] |

| Derivative F | COX-2 | 0.5 | 85 | [22] |

Hit Identification and Lead Optimization: Experimental Protocols

The successful development of a drug candidate from a promising scaffold requires a robust and iterative process of hit identification and lead optimization. This involves a series of in vitro and in vivo assays to evaluate the potency, selectivity, and drug-like properties of the synthesized compounds.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Materials: Recombinant kinase, kinase-specific substrate, ATP, test compounds, assay buffer, and a detection system (e.g., luminescence- or fluorescence-based).[25]

-

Procedure: a. Prepare a serial dilution of the test compounds. b. In a microplate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature for a defined period. e. Stop the reaction and measure the kinase activity using the detection system. f. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[25]

Cell-Based Cytotoxicity Assay

This assay assesses the ability of a compound to kill cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

-

Materials: Cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for a specific duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength using a microplate reader. f. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability, favorable physicochemical properties, and diverse biological activities make it a rich source of novel therapeutic agents. The continued exploration of this scaffold, guided by a deep understanding of its structure-activity relationships and the application of modern drug design principles, holds immense promise for the development of next-generation medicines to address unmet medical needs in oncology, inflammation, and beyond. Future research should focus on the development of more selective and potent derivatives, as well as the exploration of novel biological targets for this versatile scaffold.

References

-

Al-Otaibi, F., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed. Available at: [Link]

-

Oda, K., et al. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

-

Gaber, Z. B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

-

Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]

-

ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. …. Available at: [Link]

-

ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Available at: [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values (µM) of synthesised compounds against various cell lines. Available at: [Link]

-

ur Rashid, H., et al. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting…. Available at: [Link]

-

Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

-

Ali, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

-

Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

- Google Patents. (n.d.). CN115215805B - Preparation process of 2-cyano pyrimidine.

- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.

-

Amrita Vishwa Vidyapeetham. (n.d.). Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents – An In Silico Approach. Available at: [Link]

-

Murugan, R., et al. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Available at: [Link]

-

Geesi, M. H. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

Klutchko, S. R., et al. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

-

Chen, H., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

-

Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

-

Ghorab, M. M., et al. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

Sources

- 1. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrimidine Derivatives as Dual Inhibitors of COX-2 and STAT-3 as Potential Anticancer and Anti-Inflammatory Agents – An In Silico Approach - Amrita Vishwa Vidyapeetham [amrita.edu]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

Title: A Senior Scientist's Guide to In Silico Modeling and Virtual Screening of Pyrimidine-2-carbothioamide Analogs for Accelerated Drug Discovery

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a carbothioamide moiety introduces unique physicochemical properties that can enhance biological activity and target engagement, a concept demonstrated in related scaffolds like pyridine carbothioamides.[3][4] The combination of these two pharmacophores in Pyrimidine-2-carbothioamide presents a promising scaffold for novel drug discovery.

However, the synthesis and biological evaluation of large chemical libraries are resource-intensive. This guide provides a comprehensive, field-proven framework for leveraging in silico modeling and virtual screening to rationally design, screen, and prioritize this compound analogs.[5][6] By front-loading the discovery process with robust computational analysis, we can significantly increase the probability of success, reduce costs, and accelerate the timeline for identifying promising lead candidates. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each decision from the perspective of a senior application scientist.

Part I: Foundational In Silico Modeling: Building the System

Before screening a library, a robust and validated computational model of the biological system is paramount. This phase focuses on preparing both the ligand analogs and their intended biological target for meaningful interaction studies.

Target Identification and Validation

The first crucial step is identifying a biologically relevant target. Pyrimidine derivatives are known to inhibit a wide array of enzymes critical in disease pathology.[2][7] The choice of target dictates the entire subsequent workflow.

-

Rationale: The selection should be based on a combination of factors: its validated role in the disease of interest, existing structural data (X-ray crystal structures are ideal), and any prior knowledge of pyrimidine-based inhibitors for that target class.

-

Common Targets for Pyrimidine Scaffolds:

For this guide, we will proceed with the hypothetical example of targeting a specific kinase, a common target for this class of compounds.

Ligand and Protein Preparation: Ensuring Chemical Accuracy

The adage "garbage in, garbage out" is particularly true in computational chemistry. Proper preparation of both the small molecule (ligand) and the macromolecule (protein) is a non-negotiable step for achieving reliable results.

Protocol: Ligand and Protein Structure Preparation

-

Ligand Preparation:

-

Step 1: 2D to 3D Conversion: Sketch the core this compound structure and its analogs using a chemical drawing tool (e.g., ChemDraw). Convert these 2D structures to 3D coordinates.

-

Step 2: Tautomeric and Ionization States: Determine the most probable protonation state at physiological pH (7.4). The carbothioamide group, in particular, requires careful consideration of its tautomeric form.

-

Step 3: Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and brings the molecule to a low-energy conformation. Causality: This ensures the ligand structure is physically realistic before docking.

-

-

Protein Preparation:

-

Step 1: Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure that is co-crystallized with a known inhibitor, if possible.

-

Step 2: Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and duplicate protein chains. Causality: These elements can interfere with the docking algorithm and are often not relevant to the ligand-binding event.

-

Step 3: Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in X-ray structures. Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).

-

Step 4: Define the Binding Site: Identify the active site for docking. If a co-crystallized ligand is present, the binding site can be defined as the region within a specific radius (e.g., 10 Å) around it.

-

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking simulates the interaction between a ligand and a protein's binding site, predicting the preferred binding orientation (pose) and the strength of the interaction (binding affinity or score).[12][13]

Workflow: Validated Molecular Docking

-

Software Selection: Choose a well-validated docking program. AutoDock Vina is a widely used and effective option.[10][14]

-

Grid Box Generation: Define the search space for the docking algorithm by creating a "grid box" that encompasses the entire binding site.

-

Protocol Validation (Self-Validation Step):

-

Re-docking: Extract the native ligand from the crystal structure and dock it back into the binding site.

-

Validation Criterion: The protocol is considered valid if the docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose. Causality: This critical step confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

-

-

Docking of Analogs: Dock the prepared this compound analogs into the validated protein active site.

-

Pose Analysis: Analyze the top-scoring poses for each analog. Pay close attention to key interactions:

-

Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. The nitrogen atoms in the pyrimidine ring and the N-H and C=S groups of the carbothioamide are key potential hydrogen bond donors and acceptors.

-

Hydrophobic Interactions: Look for interactions between aromatic rings or alkyl groups of the ligand and nonpolar residues in the protein.[3]

-

Pi-Pi Stacking: The pyrimidine ring can form favorable pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.[3]

-

Caption: Validated Molecular Docking Workflow.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[5][15] This is a computationally intensive but powerful step for validating the most promising docked poses.

Protocol: MD Simulation

-

System Solvation: Place the docked protein-ligand complex in a box of explicit water molecules.

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

Equilibration: Gradually heat the system to a target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

Production Run: Remove the restraints and run the simulation for a significant period (e.g., 100 nanoseconds).[5]

-

Trajectory Analysis: Analyze the simulation trajectory to assess stability. Key metrics include:

-

RMSD: A stable complex will show the RMSD of the ligand and protein backbone atoms plateauing over time.[6]

-

Hydrogen Bond Persistence: Track the percentage of simulation time that key hydrogen bonds identified in docking are maintained.

-

Part II: High-Throughput Virtual Screening (HTVS)

With a validated target model, we can now screen a large virtual library of this compound analogs to identify potential "hits."

Caption: Hierarchical Virtual Screening Cascade.

Library Preparation and Initial Filtering

First, a virtual library of this compound analogs is generated by enumerating various substituents at different positions on the pyrimidine ring. Before computationally expensive screening, this library is filtered for drug-likeness and known problematic structures.

-

Drug-Likeness Filters: Properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors are calculated. Compounds that violate criteria like Lipinski's Rule of Five are often removed.[10][16]

-

PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as false positives in high-throughput screens. These are removed to improve the quality of the hit list.

Pharmacophore-Based Screening

A pharmacophore model represents the 3D arrangement of essential features (e.g., hydrogen bond acceptors/donors, aromatic rings) required for biological activity. This method is computationally fast and excellent for rapidly enriching a large library with molecules that possess the necessary features for binding.[17][18]

Protocol: Pharmacophore Screening

-

Model Generation: Create a pharmacophore model based on the key interactions observed in the validated docking pose of a highly active compound or a native ligand.[5][19]

-

Database Screening: Use the generated model as a 3D query to search the filtered analog library.

-

Output: A subset of molecules that geometrically match the pharmacophore model.

Structure-Based Virtual Screening (SBVS)

SBVS uses molecular docking to screen the library against the target's binding site. A hierarchical approach is most efficient.[6]

Protocol: Hierarchical SBVS

-

High-Throughput Virtual Screening (HTVS): A fast, less precise docking mode is used to screen the entire filtered library. The top-scoring 10-20% of compounds are advanced.[6]

-

Standard Precision (SP) Docking: The subset from HTVS is re-docked using a more accurate (and slower) algorithm. Again, the top 10-20% are selected.

-

Extra Precision (XP) Docking: The most rigorous docking mode is applied to the small remaining subset to provide the final ranking.[6]

Causality: This tiered approach efficiently funnels a large, diverse library down to a manageable number of high-quality candidates, focusing computational resources on the most promising molecules.

In Silico ADMET Prediction

For the final list of high-scoring hits, it is crucial to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound with excellent binding affinity is useless if it is toxic or has poor bioavailability.[15][20][21]

-

Methodology: Utilize web servers like SwissADME or admetSAR to predict key pharmacokinetic and toxicity profiles.[10][15]

-

Key Parameters:

Part III: Post-Screening Analysis and Hit Optimization

The final step involves synthesizing the data from all computational experiments to select a handful of compounds for synthesis and biological testing.

Data Synthesis and Hit Selection

The most promising candidates are those that perform well across multiple criteria:

-

Favorable docking score and binding mode in XP docking.

-

Good fit with the pharmacophore model.

-

Acceptable in silico ADMET profile.

-

Structural novelty and synthetic feasibility.

Data Presentation: Prioritizing Hits

All quantitative data for the top candidates should be summarized in a table for clear comparison and decision-making.

| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions | Predicted HIA | CYP Inhibition (Y/N) | Predicted Toxicity Class |

| PYC-001 | -10.2 | Cys195, Gly196 | High | N | III |

| PYC-002 | -9.8 | Cys195, Ser140 | High | N | IV |

| PYC-003 | -9.5 | Gly196 | Medium | Y (2C9) | III |

| ... | ... | ... | ... | ... | ... |

This is a hypothetical table for illustrative purposes.

Binding Free Energy Calculations

For the top 2-3 candidates, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GSA) can be applied to the MD simulation trajectories. These methods provide a more accurate estimation of binding free energy, helping to re-rank the final selections.[5]

Conclusion

The in silico workflow detailed in this guide provides a powerful, multi-faceted strategy for the rational exploration of this compound analogs as potential drug candidates. By integrating ligand and structure-based methods with early-stage ADMET profiling, this computational approach de-risks the drug discovery process, prioritizes resource allocation for synthesis, and ultimately accelerates the journey from a promising chemical scaffold to a viable lead compound. This methodology transforms drug discovery from a process of serendipity into one of rational, data-driven design.

References

-

Kumar, A., et al. (2023). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(23), 14197-14211. [Link]

-

Abdel-Sattar, A. A. M., et al. (2025). In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials. ResearchGate. [Link]

-

James, J. P., et al. (2021). In silico ADMET studies of pyrimidines. ResearchGate. [Link]

-

Singh, U. P., & Singh, R. K. (2025). In Silico Screening of the Library of Pyrimidine Derivatives as Thymidylate Synthase Inhibitors for Anticancer Activity. ResearchGate. [Link]

-

Fahim, A. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1236-1253. [Link]

-

Patel, K., et al. (2022). In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(16), 7943-7955. [Link]

-

Ahmad, I., et al. (2024). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]

-

Sharma, P., et al. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 28(2), 799. [Link]

-

Sravani, G., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Research Square. [Link]

-

Pérez-García, A., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. International Journal of Molecular Sciences, 25(17), 9744. [Link]

-